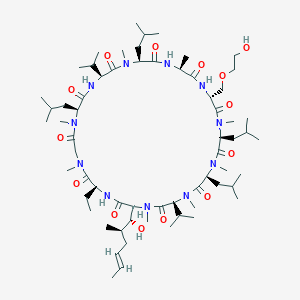
8-iso-PGF3alpha
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-iso-PGF3alpha involves enzymes known as cyclooxygenases (COXs). These enzymes are responsible for the biosynthesis of 8-iso-PGF3alpha from arachidonic acid, a polyunsaturated fatty acid found in cell membranes. The biological activity of 8-iso-PGF3alpha is terminated through enzymatic breakdown by specific prostacyclin synthases.Molecular Structure Analysis
The molecular formula of 8-iso-PGF3alpha is C20H32O5 . It shares a similar structure with prostaglandin F2alpha (PGF2alpha), but differs in the stereochemistry at the C8 position.Chemical Reactions Analysis
Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled . Cyclic voltammetry can be a powerful tool to observe equilibria in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of nanoparticles, including 8-iso-PGF3alpha, can be significantly different from those of micro- or bulk materials . The correlation analysis showed significantly strong positive relationships within different physical and chemical properties of the soil under study .Applications De Recherche Scientifique
Oxidative Stress Biomarker
- Lipid Peroxidation Indicator : 8-iso-PGF3alpha is a product of free radical-catalyzed peroxidation of arachidonic acid, indicating oxidative stress in vivo. It serves as a biomarker for lipid peroxidation, reflecting the body's oxidative status (Basu, 1998).
Cardiovascular Research
- Vasoconstrictor Effects : This compound has been observed to have vasoconstrictor properties, impacting cardiovascular function. Its presence in atherosclerotic lesions indicates a potential role in cardiovascular diseases (Praticò et al., 1997).
Metabolic Studies
- Diabetes and Lipid Peroxidation : In diabetes mellitus, increased formation of 8-iso-PGF3alpha correlates with impaired glycemic control and enhanced lipid peroxidation, linking metabolic control and oxidative stress (Davı̀ et al., 1999).
Analytical Methods
- Quantification in Biological Fluids : Development of assays, like radioimmunoassay and liquid chromatography-mass spectrometry, for measuring 8-iso-PGF3alpha in body fluids has been crucial for clinical and research applications (Basu, 1998); (Ohashi & Yoshikawa, 2000).
Nutritional and Biomedical Studies
- Role in Nutritional Studies : Research on specific lipid peroxidation products from individual fatty acids, like eicosapentaenoic acid leading to F3-isoprostanes with 8-iso-PGF3alpha as a minor product, aids in understanding the impact of diet and nutrition on oxidative stress (Nourooz-Zadeh et al., 1997).
Pathophysiological Significance
- Endothelial Cell Biology : Studies reveal that 8-iso-PGF3alpha influences endothelial cell biology, potentially affecting the pathophysiology of various diseases (Yura et al., 1999).
Respiratory Health
- Pulmonary Arterial Effects : Investigating its effects on pulmonary vasculature, particularly in conditions like heart failure and pulmonary diseases, is a focus area (Belik et al., 2003).
Cancer Research
- Role in Cancer Pathophysiology : Its levels in patients with diseases like prostate cancer under radiotherapy were studied to understand its role in cancer pathophysiology (Camphausen et al., 2004).
Exercise Physiology
- Response During Exercise : The levels of 8-iso-PGF3alpha in muscle interstitial fluid during exercise provide insights into local lipid muscle peroxidation during intensive physical activity (Karamouzis et al., 2004).
Oxidant Injury Studies
- Role in Oxidant Injury : The compound's levels serve as an index in studies involving oxidative injury, aiding in understanding mechanisms and potential therapies (Basu, 1998).
Orientations Futures
In various glycometabolism populations, 8-iso-PGF2α is significantly correlated with fasting blood glucose (FBG) and intra-abdominal fat (IAF), suggesting that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo . This suggests potential future directions for research into the role of 8-iso-PGF3alpha in metabolic disorders .
Propriétés
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKGBZWJAIABSY-PJCXKLBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318138 | |
| Record name | 8-Iso-PGF3α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-iso-PGF3a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-iso-PGF3alpha | |
CAS RN |
7045-31-0 | |
| Record name | 8-Iso-PGF3α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7045-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Iso-PGF3α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-iso-PGF3a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)


![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)






![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)
